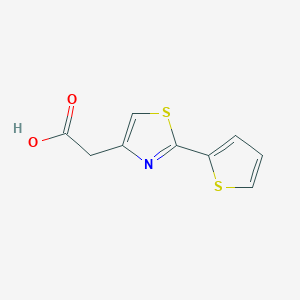

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid

Descripción

Significance of Thiazole-Containing Scaffolds in Modern Medicinal Chemistry

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological properties. researchgate.netijarsct.co.inanalis.com.myglobalresearchonline.net This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in numerous natural products and synthetic drugs. ijarsct.co.in Its structural features allow for various types of interactions with biological macromolecules, leading to a broad spectrum of activities.

Thiazole (B1198619) derivatives have demonstrated a remarkable range of biological effects, including:

Antimicrobial Activity: The thiazole nucleus is a core component of many antimicrobial agents. ijarsct.co.inanalis.com.my

Anti-inflammatory Effects: Several thiazole derivatives have been investigated for their potential to mitigate inflammatory processes.

Anticancer Properties: The thiazole scaffold is present in some anticancer drugs and is a subject of ongoing research in oncology.

Antiviral Activity: Certain thiazole-containing compounds have shown promise as antiviral agents.

The versatility of the thiazole ring stems from its ability to act as a bioisostere for other functional groups, its capacity to participate in hydrogen bonding and other non-covalent interactions, and its relative stability and synthetic accessibility.

Contextualization of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic Acid within the Class of Thiazole Acetic Acid Derivatives

This compound belongs to the broader class of thiazole acetic acid derivatives. This class of compounds is characterized by the presence of an acetic acid moiety attached to the thiazole ring. The carboxylic acid group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its solubility and allowing for ionic interactions with biological targets.

Research on various thiazole acetic acid derivatives has revealed a range of biological activities. For instance, some derivatives have been explored for their anti-inflammatory and immunosuppressive properties. nih.gov The position of the acetic acid group on the thiazole ring, as well as the nature of other substituents, plays a crucial role in determining the specific biological effects. The presence of the thiophene (B33073) ring in this compound is a key distinguishing feature that likely modulates its biological profile compared to other derivatives. Thiophene itself is a privileged structure in medicinal chemistry, known to be a component of various FDA-approved drugs and to contribute to a range of pharmacological activities. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the established importance of both thiazole and thiophene scaffolds in medicinal chemistry, the specific compound this compound remains largely unexplored in the scientific literature. A comprehensive search of research databases reveals a significant knowledge gap regarding its synthesis, characterization, and biological evaluation.

While commercial suppliers list the compound, indicating its synthetic accessibility, there is a notable absence of published studies detailing its pharmacological properties or potential therapeutic applications. This lack of data presents both a challenge and an opportunity for the scientific community. The challenge lies in the absence of a foundation of prior research to build upon. The opportunity, however, is the potential for novel discoveries in an uncharted area of chemical space.

The primary knowledge gaps include:

Detailed Synthesis and Characterization: While likely synthesized via established methods for thiazole formation, specific, optimized synthetic routes and comprehensive characterization data for this compound are not readily available in the public domain.

Biological Activity Profile: There is a lack of systematic screening of this compound against various biological targets to determine its pharmacological profile. Its potential as an antimicrobial, anti-inflammatory, anticancer, or other therapeutic agent is currently unknown.

Structure-Activity Relationships (SAR): Without a series of related analogs and corresponding biological data, no structure-activity relationships can be established to guide the design of more potent or selective derivatives.

Mechanism of Action: In the absence of identified biological activity, the molecular mechanism by which this compound might exert any physiological effects remains to be elucidated.

Overarching Academic Research Objectives

Given the current knowledge gaps, the overarching academic research objectives concerning this compound are clear and directed toward a foundational understanding of this molecule.

Table 2: Key Research Objectives for this compound

| Research Area | Specific Objectives |

|---|---|

| Chemical Synthesis and Characterization | - To develop and optimize a robust and scalable synthetic route. - To fully characterize the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography). |

| Biological Screening and Profiling | - To conduct broad-based in vitro screening against a diverse panel of biological targets (e.g., enzymes, receptors, microbial strains). - To identify any significant biological activities and determine the potency and efficacy of the compound. |

| Structure-Activity Relationship (SAR) Studies | - To synthesize a library of analogs with systematic modifications to the thiophene, thiazole, and acetic acid moieties. - To evaluate the biological activity of these analogs to establish clear SAR. |

| Mechanistic Studies | - For any identified biological activity, to elucidate the underlying mechanism of action at the molecular and cellular levels. |

The exploration of this compound represents a frontier in the study of thiazole-thiophene hybrids. By addressing these fundamental research objectives, the scientific community can unlock the potential of this and related compounds, paving the way for new discoveries in chemical biology and medicinal chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWAJRIIRPRMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406608 | |

| Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855716-78-8 | |

| Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Thien 2 Yl 1,3 Thiazol 4 Yl Acetic Acid

Established Synthetic Routes to the 1,3-Thiazole-4-yl Acetic Acid Core

The formation of the 1,3-thiazole-4-yl acetic acid core is a critical step in the synthesis of the title compound. Various well-established methods for thiazole (B1198619) ring synthesis can be adapted to incorporate the acetic acid side chain at the 4-position.

Hantzsch Thiazole Synthesis Approaches Applied to Acetic Acid Derivatives

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains a widely utilized method for the preparation of thiazole derivatives. bepls.com This reaction classically involves the condensation of an α-haloketone with a thioamide. tandfonline.com For the synthesis of a 4-substituted acetic acid derivative, a key starting material is a 4-haloacetoacetic ester or a related derivative.

The general Hantzsch synthesis proceeds by reacting a thioamide with an α-halocarbonyl compound. tandfonline.com In the context of the target molecule, this would involve a reaction between a thiourea (B124793) or a specific thioamide and a derivative of 4-chloroacetoacetic acid. google.com For instance, the reaction of thiourea with 4-chloroacetoacetyl chloride can yield (2-amino-thiazol-4-yl)-acetic acid hydrochloride, providing a foundational scaffold that can be further modified. google.com The reaction conditions, such as the choice of solvent and the presence of an acid or base, can influence the regioselectivity of the cyclization, particularly when using N-substituted thioureas. rsc.org Green chemistry approaches have also been developed, utilizing catalysts like silica-supported tungstosilisic acid in one-pot, multi-component procedures under conventional heating or ultrasonic irradiation to produce Hantzsch thiazole derivatives in high yields. mdpi.com

| Reactants | Catalyst/Conditions | Product | Yield |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79%-90% |

| Thiourea, 4-chloroacetoacetyl chloride | Water, 5-10°C then 25-30°C | (2-aminothiazol-4-yl)-acetic acid hydrochloride | Good |

| α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C | 2-imino-3,4-dimethyl-2,3-dihydrothiazole | 73% |

Condensation Reactions Utilizing Thiazolidinone Acid Precursors

Thiazolidinones are versatile intermediates in the synthesis of various heterocyclic compounds. hilarispublisher.com Specifically, 2,4-thiazolidinedione (B21345) can be synthesized through the condensation of monochloroacetic acid and thiourea. nih.gov This core can then undergo further reactions to build the desired thiazole structure. For example, Knoevenagel condensation of thiazolidine-2,4-dione with aldehydes can introduce substituents at the 5-position. nih.govresearchgate.net

To generate the acetic acid moiety, a common strategy involves the reaction of a thiazolidinone with a halo-acetic acid ester. nih.gov For instance, 2-(2,4-dioxothiazolidin-3-yl)acetic acid derivatives can be synthesized from 5-arylidene derivatives of thiazolidinedione. nih.gov These thiazolidinone-based routes offer a modular approach to constructing highly substituted thiazole acetic acid derivatives.

| Starting Material | Reagents | Product |

| Thiazolidine-2,4-dione, phenacyl bromide | KOH, methanol (B129727) | N-substituted 5-benzylidene-thiazolidine-2,4-dione derivatives |

| Indole-2,3-dione, amines, mercaptoacetic acid | Montmorillonite KSF, microwave | Spiro[indole-thiazolidines] |

| Schiff bases | Thioglycolic acid or thiolactic acid | Thiazolidinones |

Multi-component and Domino Reactions for Polysubstituted Thiazoles

Multi-component reactions (MCRs) and domino (or cascade) reactions have emerged as powerful and efficient strategies for the synthesis of complex heterocyclic molecules like polysubstituted thiazoles from simple starting materials in a single step. nih.govresearchgate.net These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. nih.gov

A versatile multi-component, one-pot synthesis of 2,4-disubstituted thiazoles can be achieved through the reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide. thieme-connect.comresearchgate.net This approach allows for the introduction of diversity at multiple positions of the thiazole ring. While direct synthesis of the acetic acid side chain might require specifically designed starting materials, the flexibility of MCRs makes them an attractive option for building the core thiazole structure. Three-component strategies have also been developed for the synthesis of thiazoles by employing enaminoesters, fluorodibromoiamides/ester, and sulfur, leading to the formation of new C–S and C–N bonds. acs.org

Cycloaddition Reactions Involving Chloroacetic Acid for Thiazol-4(5H)-one Formation

[3+2] Cycloaddition reactions provide a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings. In the context of thiazole synthesis, this can involve the reaction of an in situ generated azomethine ylide with a dipolarophile. For example, the reaction of an ethylene (B1197577) derivative based on an imidazo[2,1-b]thiazole (B1210989) scaffold with isatin (B1672199) and a secondary amine can lead to spirooxindole hybrids. mdpi.com

While not a direct route to the title compound, the principles of cycloaddition can be applied. For instance, reactions involving chloroacetic acid derivatives can lead to the formation of thiazolidin-4-ones, which are precursors to thiazoles. The reaction of thiourea with derivatives of chloroacetic acid is a fundamental step in the synthesis of thiazolidine-2,4-diones, which can be further functionalized. nih.gov

Strategies for Thiophene (B33073) Moiety Integration and Functionalization

Once the thiazole-4-yl acetic acid core is established, or a suitable precursor is synthesized, the next critical step is the introduction of the thiophene ring at the 2-position of the thiazole.

Suzuki-Miyaura Coupling in Thiophenyl-Thiazole Construct Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds, particularly for connecting aromatic and heteroaromatic rings. mdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. cdnsciencepub.com

To construct the (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid, a plausible strategy would involve the Suzuki-Miyaura coupling of a 2-halothiazole-4-yl acetic acid derivative with 2-thiopheneboronic acid. semanticscholar.org Alternatively, a 2-(thiophen-2-yl)thiazole precursor could be halogenated at the thiophene ring, followed by coupling with a suitable partner to introduce the acetic acid side chain, although this is a less direct route. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. Microwave-assisted Suzuki-Miyaura reactions in aqueous media have been shown to be efficient for the synthesis of 5-substituted thiazoles, highlighting the potential for green and rapid synthesis. rsc.org

| Thiazole Substrate | Boronic Acid | Catalyst/Conditions | Product | Yield |

| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst, DMF/Cs2CO3, microwave | 2-methyl-4-(5-phenythiophen-2-yl)-1,3-thiazole | 80% |

| 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3, dimethoxyethane | 5-(pyrrol-2-yl)-1H-indazoles | Good |

| 5-bromoindazoles | 2-thiopheneboronic acid | Pd(dppf)Cl2, K2CO3, dimethoxyethane | 5-(thiophen-2-yl)-1H-indazoles | Moderate |

Regioselective Synthesis via Specific Thiophene Halide Precursors

The regioselective synthesis of the this compound scaffold is commonly achieved using the Hantzsch thiazole synthesis. This method's regioselectivity is dictated by the structure of the initial reactants, particularly the thiophene precursor. By starting with a specifically substituted thiophene halide, the precise connectivity between the thiophene and thiazole rings can be controlled.

A representative synthetic pathway begins with a 2-acetylthiophene (B1664040) derivative, such as 1-(4-chlorothiophen-2-yl)ethan-1-one. frontiersin.org The synthesis proceeds through several key steps:

Alpha-Halogenation : The acetyl group of the thiophene precursor is first halogenated, typically via bromination, to form an α-haloketone. For instance, 1-(4-chlorothiophen-2-yl)ethan-1-one is treated with bromine in a suitable solvent like diethyl ether to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. frontiersin.org This intermediate is crucial as the halogenated carbon becomes the site of cyclization.

Condensation and Cyclization : The resulting α-haloketone is then condensed with a thioamide, such as thiourea. frontiersin.org This reaction forms the thiazole ring, with the thiophene moiety attached at the 4-position of the newly formed heterocycle. This step reliably produces a 4-(thiophen-2-yl)thiazol-2-amine (B1295549) structure. frontiersin.org

To introduce the acetic acid side chain directly at the 4-position of the thiazole ring, a variation of the Hantzsch synthesis is employed. This involves the reaction of thiophene-2-carbothioamide (B153584) with an ethyl 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate. This one-pot reaction constructs the thiazole ring while simultaneously installing an ethyl acetate (B1210297) group at the desired position. Subsequent hydrolysis of the ester yields the final this compound. The use of these specific precursors ensures the desired 2,4-substitution pattern between the thiophene and thiazole rings.

Derivatization and Structural Modification of the Acetic Acid Side Chain

The acetic acid side chain of this compound offers a reactive site for various structural modifications, allowing for the synthesis of a diverse library of derivatives.

Esterification and Hydrolysis Processes

The carboxylic acid functional group can be readily converted into its corresponding esters through processes like Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process: this compound + ROH ⇌ (2-Thien-2-yl-1,3-thiazol-4-yl)acetate + H₂O

To drive the equilibrium toward the product side and achieve high yields, a large excess of the alcohol can be used, or the water produced during the reaction can be removed, often with a Dean-Stark apparatus. masterorganicchemistry.com Yields can be increased from around 65% to over 97% by using a significant excess of the alcohol reactant. masterorganicchemistry.com

Conversely, the ester derivatives can be converted back to the parent carboxylic acid through hydrolysis. This reverse reaction is achieved by heating the ester with excess water in the presence of an acid or a base (saponification). masterorganicchemistry.com

Introduction of Alpha-Sulfoderivatives

The introduction of sulfur-containing functional groups at the alpha-carbon of the acetic acid side chain creates α-sulfoderivatives. A general and plausible synthetic route for this transformation, while not specifically detailed for this compound in the provided sources, can be proposed based on established organic chemistry principles. The process would typically involve the following steps:

Esterification : The parent carboxylic acid is first converted to its ester (e.g., methyl or ethyl ester) to protect the acidic proton of the carboxyl group and enhance the acidity of the α-carbon protons.

Enolate Formation : The ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C). This deprotonates the α-carbon to form a reactive enolate intermediate.

Reaction with an Electrophilic Sulfur Reagent : The enolate is quenched with an electrophilic sulfur compound. For example, reaction with a disulfide like diphenyl disulfide (PhSSPh) introduces an α-phenylthio group.

Hydrolysis : Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the α-sulfoderivative of this compound.

Further oxidation of the resulting sulfide (B99878) can also be performed to generate the corresponding sulfoxide (B87167) or sulfone derivatives, expanding the range of accessible analogues.

Formation of Arylidene Derivatives

Arylidene derivatives are synthesized via a Knoevenagel-type condensation reaction between the active methylene (B1212753) group of the acetic acid side chain and various aromatic aldehydes. scirp.org This reaction is typically catalyzed by a weak base.

The procedure involves refluxing this compound or its ester with a selected aromatic aldehyde in the presence of a catalyst. nih.govresearchgate.net Common catalytic systems include piperidine (B6355638) in ethanol or anhydrous sodium acetate in glacial acetic acid. nih.govresearchgate.net The reaction results in the formation of a carbon-carbon double bond at the alpha position, yielding (Z/E)-3-aryl-2-(2-thien-2-yl-1,3-thiazol-4-yl)acrylic acid derivatives. This method allows for the introduction of a wide range of substituted aryl groups, significantly diversifying the parent structure.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis and derivatization of this compound is highly dependent on reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing product yields and minimizing reaction times.

For the core Hantzsch thiazole synthesis , modern approaches focus on environmentally benign and efficient methods. bepls.com The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or silica-supported tungstosilicic acid can improve yields and facilitate easier workups. bepls.com Furthermore, employing microwave irradiation can dramatically reduce reaction times compared to conventional heating. bepls.com

In the esterification process, the yield is significantly influenced by the reaction equilibrium. As established by studies on Fischer esterification, using a 10-fold excess of the alcohol can increase the ester yield to approximately 97%. masterorganicchemistry.com The choice of acid catalyst is also important; sulfuric acid has been shown to have higher catalytic activity compared to hydrochloric acid in similar esterification reactions. e3s-conferences.org

For the formation of arylidene derivatives , the selection of the catalyst and solvent system is key. Refluxing the reactants with piperidine in ethanol or with sodium acetate in glacial acetic acid are both effective methods, and the optimal choice may depend on the specific aldehyde used. nih.govresearchgate.net Reaction times are typically in the range of 3-4 hours under reflux conditions to achieve good yields. nih.gov

The table below summarizes key optimization strategies for the discussed reactions.

| Reaction Type | Parameter Optimized | Method/Reagent | Effect on Yield/Reaction Time |

| Hantzsch Thiazole Synthesis | Catalyst | Silica-supported tungstosilicic acid | Provides a reusable, efficient catalyst. bepls.com |

| Reaction Conditions | Microwave Irradiation | Reduces reaction time and can improve yields. bepls.com | |

| Esterification | Reagent Ratio | 10-fold excess of alcohol | Increases product yield to >95%. masterorganicchemistry.com |

| Catalyst | Sulfuric Acid (H₂SO₄) | Higher reaction rate compared to HCl. e3s-conferences.org | |

| Water Removal | Dean-Stark Apparatus | Shifts equilibrium to favor product formation. masterorganicchemistry.com | |

| Arylidene Formation | Catalyst/Solvent | Piperidine/Ethanol | Effective system for condensation, reflux for ~3h. nih.gov |

| Catalyst/Solvent | Sodium Acetate/Acetic Acid | Alternative effective system, reflux for ~3h. researchgate.net |

Advanced Analytical Characterization Techniques for Research on 2 Thien 2 Yl 1,3 Thiazol 4 Yl Acetic Acid and Analogues

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for determining the molecular structure of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid and its derivatives. These techniques provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, analysis of its analogues provides a clear indication of the expected spectral features.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical (2-Thienyl-1,3-thiazol-4-yl)acetic acid analogue, the spectrum would display characteristic signals for the protons on the thiophene (B33073) and thiazole (B1198619) rings, as well as the methylene (B1212753) (-CH₂-) and carboxylic acid (-COOH) protons of the acetic acid side chain.

For instance, in the analogue 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid, the methylene protons of the acetic acid group appear as a singlet at approximately 3.76 ppm. The protons of the thiophene and phenyl rings resonate in the aromatic region, typically between 6.8 and 7.6 ppm.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In the spectrum of a (2-Thienyl-1,3-thiazol-4-yl)acetic acid analogue, distinct signals would be observed for the carbonyl carbon of the carboxylic acid (typically downfield, around 170-180 ppm), the methylene carbon, and the carbons of the heterocyclic rings.

The ¹³C NMR spectrum of 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid shows the carboxylic acid carbon at 179.3 ppm and the methylene carbon at 40.3 ppm. The various aromatic and heterocyclic carbons appear in the range of 115 to 160 ppm.

The following table summarizes representative ¹H and ¹³C NMR data for an analogue of the target compound.

| Compound | ¹H NMR (400 MHz, CD₃OD) δ (ppm) | ¹³C NMR (100 MHz, CD₃OD) δ (ppm) |

| 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid | 7.56–7.52 (m, 2H), 7.40 (s, 1H), 7.36 (d, J = 7.7 Hz, 2H), 7.22 (s, 1H), 7.17 (t, J = 8.0 Hz, 2H), 6.89 (d, J = 8.0 Hz, 2H), 6.83 (t, J = 7.7 Hz, 1H), 4.97 (s, 2H), 3.76 (s, 2H) | 179.3, 160.0, 145.5, 141.9, 141.9, 137.7, 129.6 (2C), 128.8 (2C), 128.2, 128.8 (2C), 127.7, 121.7, 115.8 (2C), 70.4, 40.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the carboxylic acid and the heterocyclic rings.

Key expected vibrational frequencies include:

A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A sharp and strong C=O stretching band from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methylene group.

C=N and C=C stretching vibrations from the thiazole and thiophene rings, respectively, in the 1400-1600 cm⁻¹ region.

C-S stretching vibrations from both heterocyclic rings.

The table below presents typical IR absorption bands for a related thiadiazole derivative, illustrating the types of functional groups that can be identified.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1700-1725 |

| Aromatic Rings | C=C Stretch | 1400-1600 |

| Methylene | C-H Stretch | 2850-2960 |

| Thiazole/Thiophene | C-S Stretch | 600-800 |

Mass Spectrometry (MS, ESI-MS, FAB MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound (C₉H₇NO₂S₂), the expected exact mass can be calculated. Techniques like Electrospray Ionization (ESI-MS) are commonly used for such compounds. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

For example, the analogue 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid (C₁₉H₁₄O₃S) was analyzed by ESI-MS, and the deprotonated molecule [M-H]⁻ was observed at an m/z of 321.07, which is consistent with its calculated molecular weight. nih.gov The fragmentation pattern can further confirm the structure by showing losses of characteristic fragments, such as the carboxylic acid group.

Chromatographic Purity and Separation Methodologies (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and its analogues, as well as for their purification.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For the analysis of analogues such as 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid, a reverse-phase HPLC (RP-HPLC) method is often employed. nih.gov The purity of the compound can be determined by the percentage of the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. A suitable solvent system allows for the separation of the desired product from starting materials and byproducts based on their differential migration on a stationary phase (e.g., silica (B1680970) gel). The spots can be visualized under UV light or by using a staining agent.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. For this compound (C₉H₇NO₂S₂), the theoretical elemental composition would be:

Carbon (C): 47.56%

Hydrogen (H): 3.10%

Nitrogen (N): 6.16%

Oxygen (O): 14.08%

Sulfur (S): 28.21%

Close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, this technique has been applied to related thiazole derivatives. Such studies provide precise structural information that can confirm the connectivity of the atoms and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Preclinical and in Vitro Biological Activity Spectrum of 2 Thien 2 Yl 1,3 Thiazol 4 Yl Acetic Acid and Its Research Analogues

Antimicrobial Efficacy Investigations

The antimicrobial potential of compounds structurally related to (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid has been evaluated against a wide range of pathogenic microorganisms, including bacteria and fungi.

Research into analogues featuring thiazole (B1198619), thiophene (B33073), and related heterocyclic systems has demonstrated notable antibacterial effects. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which are research analogues, have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Specifically, derivatives with 4-isopropyl substitutions exhibit a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov

Other studies have explored different structural modifications. Ethyl esters of {2-[2-(N,N-Disubstituted thiocarbamoylsulfanyl)acylamino]thiazol-4-yl}acetic acid showed significant activity against S. aureus. researchgate.net Furthermore, newly synthesized 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have been investigated, with some compounds being highly active against tested Gram-positive bacteria and one derivative displaying marked broad-spectrum antibacterial activity. nih.gov

| Compound Class/Analogue | Bacterial Strain(s) | Key Finding (MIC) | Source(s) |

|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted) | S. aureus, A. xylosoxidans | 3.9 μg/mL | researchgate.netnih.gov |

| {2-[2-(Acylamino)thiazol-4-yl]}acetic Acid Ethyl Esters | S. aureus | Significant activity reported | researchgate.net |

| 5-(2-thienyl)-1,2,4-triazole/1,3,4-oxadiazole (B1194373) derivatives | Gram-positive bacteria | High activity reported | nih.gov |

The antifungal properties of analogues have been tested against several pathogenic fungi. A series of 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) acetic acid derivatives were screened for their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus, with all tested compounds showing some level of antifungal effect. scholarsresearchlibrary.com Similarly, certain 1,3,4-oxadiazole compounds, such as LMM5 and LMM11, were found to be effective against C. albicans with a MIC of 32 μg/ml. nih.gov

Investigations into thiazolyl-1,2,3-triazolyl-alcohol derivatives revealed promising activity against A. niger, with MIC values ranging from 31.25 to 62.5 μg/mL. epa.gov Research has also identified compounds active against Fusarium oxysporum (FOX). For example, certain acetophenone (B1666503) derivatives incorporating a 1,2,3-triazole ring demonstrated a MIC of 12.5 µg/mL against this plant pathogen. mdpi.com However, a study on 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole analogues found that none of the synthesized compounds were significantly active against Candida albicans. nih.gov

| Compound Class/Analogue | Fungal Pathogen(s) | Key Finding (MIC) | Source(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole compounds (LMM5, LMM11) | Candida albicans | 32 μg/mL | nih.gov |

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Aspergillus niger | 31.25-62.5 μg/mL | epa.gov |

| 1,2,3-Triazole-based acetophenones | Fusarium oxysporum | 12.5 µg/mL | mdpi.com |

| 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) acetic acid | C. albicans, A. niger, A. flavus | Antifungal activity observed | scholarsresearchlibrary.com |

Several research analogues of this compound have been assessed for their potential to inhibit the growth of Mycobacterium tuberculosis. A series of alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetic acid esters showed significant in vitro activity against the H37Rv strain, with MIC values ranging from 0.39 to 0.78 µg/mL. nih.gov In contrast, another study on [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives reported only feeble activity against M. tuberculosis. nih.gov

Other promising scaffolds include 2-aminothiazoles, which have demonstrated potent activity with sub-micromolar MICs against M. tuberculosis. plos.org Additionally, a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol compound emerged as a promising agent against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis, with MICs of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

| Compound Class/Analogue | Mycobacterium Strain(s) | Key Finding (MIC) | Source(s) |

|---|---|---|---|

| Alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetic acid esters | M. tuberculosis H37Rv | 0.39-0.78 µg/mL | nih.gov |

| 2-Aminothiazole derivatives | M. tuberculosis | Sub-micromolar activity | plos.org |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv & MDR strains | 5.5 µg/mL & 11 µg/mL | mdpi.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition at 6.25 μg/mL | cbijournal.com |

Anti-inflammatory Activity Assessments in Preclinical Models

The anti-inflammatory potential of this compound and its analogues has been a significant area of investigation, with studies focusing on their ability to modulate inflammatory pathways and enzymes.

The anti-inflammatory properties of these compounds have been evaluated using established in vitro models. A common approach involves the use of cell lines, such as the J774A.1 macrophage line, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov In such models, the efficacy of test compounds is determined by their ability to modulate the production of key inflammatory mediators. For example, novel 2-aminoacyl-1,3,4-thiadiazole derivatives, considered research analogues, were shown to modulate the biosynthesis of both Interleukin-6 (IL-6) and Prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages, indicating their potential to interfere with inflammatory signaling pathways. nih.gov These cell-based assays are crucial for the initial screening and characterization of the anti-inflammatory effects of new chemical entities. researchgate.net

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of pro-inflammatory enzymes. Research has shown that the 2-(thiophen-2-yl)acetic acid scaffold is a promising platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the production of PGE2. nih.govresearchgate.net Certain derivatives based on this scaffold exhibit selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov The development of mPGES-1 inhibitors is seen as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) because they can reduce PGE2 production without affecting other prostanoids, potentially leading to fewer side effects. e-century.usrsc.org

Furthermore, other thiazole-containing analogues have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. frontiersin.org Specifically, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have proven to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes in in vitro assays. frontiersin.org Other studies on 2-aminoacyl-1,3,4-thiadiazole derivatives also identified potent inhibitors of PGE2 biosynthesis with IC50 values in the nanomolar range. nih.gov

| Compound Class/Analogue | Enzyme Target | Key Finding (IC₅₀) | Source(s) |

|---|---|---|---|

| 2-(Thiophen-2-yl)acetic acid derivatives | mPGES-1 | Low micromolar range | nih.gov |

| 2-Aminoacyl-1,3,4-thiadiazole derivatives | PGE2 Biosynthesis | 0.15 - 3.1 µM | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent inhibition reported | frontiersin.org |

Anticancer and Cytotoxicity Research in Cellular Models

The cytotoxic potential of derivatives of this compound has been evaluated against a panel of human cancer cell lines. While specific data for the parent compound is limited in the reviewed literature, a research analogue, identified as compound 2c in one study, which is a derivative of 2-(thiophen-2-yl)acetic acid, has demonstrated notable cytotoxic effects. nih.gov

In a study investigating a series of 2-(thiophen-2-yl)acetic acid derivatives, compound 2c exhibited an interesting IC50 value on the A549 human lung carcinoma cell line. nih.gov Other studies on different thiazole derivatives have also reported cytotoxic activities against various cancer cell lines, including MCF-7 and A549 cells, with IC50 values ranging from micromolar to submicromolar concentrations. researchgate.netnih.gov For instance, certain aminothiazole-benzazole-based amide derivatives have shown IC50 values between 17.2 to 80.6 μM against MCF-7 and A549 cancer cell lines. researchgate.net Another study highlighted a potent N,4-diaryl-1,3-thiazole-2-amine derivative with submicromolar IC50 values in three different human cancer cell lines. plos.orgnih.gov

Cytotoxicity of this compound Analogues

| Compound Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2c (a 2-(thiophen-2-yl)acetic acid derivative) | A549 (Lung Carcinoma) | Data not specifically quantified but noted as "interesting" | nih.gov |

| Aminothiazole-benzazole amides | MCF-7 (Breast Cancer) | 17.2 - 80.6 | researchgate.net |

| Aminothiazole-benzazole amides | A549 (Lung Carcinoma) | 17.2 - 80.6 | researchgate.net |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Various human cancer cell lines | Submicromolar | plos.orgnih.gov |

Research into the mechanisms underlying the cytotoxic effects of this compound analogues suggests an involvement in the regulation of cell cycle progression and the induction of apoptosis.

A promising derivative of 2-(thiophen-2-yl)acetic acid, compound 2c, was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure in A549 cells. nih.gov At later time points (48 and 72 hours), this compound led to an increase in the subG0/G1 fraction, which is indicative of an apoptosis or necrosis effect. nih.gov

Other related thiazole derivatives have also been shown to induce cell cycle arrest. For example, some thiazolides can induce a G1 cell cycle arrest in colorectal cancer cells. researchgate.net Furthermore, certain N,4-diaryl-1,3-thiazole-2-amines have been observed to cause cell cycle arrest at the G2/M phase. plos.orgnih.gov The induction of apoptosis is a common mechanism for many anticancer compounds. Studies on various thiazole derivatives have confirmed their ability to trigger apoptotic pathways in cancer cells. This is often evidenced by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. frontiersin.org

The thiazole scaffold is a recognized pharmacophore in the design of kinase inhibitors. While a specific kinase inhibition profile for this compound has not been detailed in the available literature, related thiazole-containing compounds have been identified as inhibitors of various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).

DYRK1A is a kinase implicated in several diseases, and various thiazole derivatives have been investigated as potential inhibitors. For example, a study on 4-aryl-thiazole-2-amines reported on their Rho-associated kinase (ROCK) inhibitory activities. nih.gov Although direct evidence is lacking for the subject compound, the broader family of thiazole derivatives shows a clear potential for interaction with and inhibition of specific kinases.

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a validated strategy in cancer therapy. Several compounds containing the thiazole moiety have been investigated for this activity.

Research on N,4-diaryl-1,3-thiazole-2-amines has demonstrated that these compounds can act as potent inhibitors of tubulin polymerization. plos.orgnih.gov One of the most potent compounds in that series was found to disrupt tubulin microtubule dynamics in a manner similar to the well-known tubulin inhibitor, combretastatin (B1194345) A-4. plos.orgnih.gov Molecular docking studies have suggested that these thiazole derivatives may bind to the colchicine (B1669291) binding site of tubulin. plos.org While direct experimental data for this compound is not available, the established activity of its structural relatives suggests that inhibition of tubulin polymerization could be a potential mechanism of its anticancer action.

Cardiovascular Activity Studies in Isolated Organ Systems

The cardiovascular effects of new synthetic derivatives of thiazole acetic acid have been investigated using isolated rat heart preparations. These studies aimed to determine the influence of these compounds on myocardial contractility (developed tension) and heart rate.

In one study, several new synthetic derivatives of thiazole acetic acid were tested. The findings indicated that most of the evaluated compounds had the ability to increase the developed tension in the isolated hearts, suggesting a positive inotropic effect. Importantly, this increase in developed tension was generally not accompanied by a significant change in heart rate.

Effects of Thiazole Acetic Acid Derivatives on Isolated Rat Hearts

| Parameter | Observation | Note |

|---|---|---|

| Developed Tension | Significant increase with some derivatives | Indicates enhanced myocardial contraction |

| Heart Rate | No significant change with most derivatives | Suggests a lack of chronotropic effect |

These findings suggest that certain research analogues of this compound possess the ability to enhance myocardial contractility without significantly affecting the heart rate in isolated organ systems.

Measurement of Contractile Response in Isolated Blood Vessels

The vascular effects of thiazole acetic acid derivatives have been investigated using isolated rat aortic tissues to determine their influence on contractile responses. nih.gov In a study screening new synthetic derivatives, most compounds did not produce a contractile response in the isolated aorta. nih.gov However, one specific analogue, 2-(4-bromo phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetic acid (SMVA-42), demonstrated a dose-dependent increase in the contractile response of the isolated blood vessel. nih.gov

This effect reached a peak or ceiling at a concentration of 100 µM. nih.gov Further investigation into the mechanism of action revealed that the contractile effects of SMVA-42 were significantly reduced or abolished in the presence of Prazosin, a selective alpha-1 adrenergic receptor inhibitor. nih.gov This finding suggests that the contractile response induced by SMVA-42 is likely mediated through an agonistic effect on alpha-1 adrenergic receptors, which could have implications for the pressure dynamics of blood vessels. nih.gov

Enzyme Inhibition Profiles

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, catalyzing the final step in the biosynthesis of prostaglandin E2 (PGE2). nih.govrsc.org As an inducible enzyme, mPGES-1 is often upregulated during inflammation and in various pathologies, making it a valuable therapeutic target. nih.govnih.gov Inhibition of mPGES-1 is considered a more specific strategy to target inflammation than non-steroidal anti-inflammatory drugs (NSAIDs) because it can reduce PGE2 production without affecting the synthesis of other prostaglandins (B1171923) or thromboxanes. rsc.orgnih.gov

Research has identified the 2-(thiophen-2-yl)acetic acid scaffold as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.govresearchgate.netdntb.gov.ua Through virtual fragment screening and subsequent synthesis, several analogues have been shown to exhibit selective inhibitory activity against mPGES-1 in the low micromolar range. nih.govresearchgate.net For instance, certain derivatives demonstrated promising IC50 values in cell-based assays. nih.govresearchgate.net The development of thiazole-based mPGES-1 inhibitors has also yielded compounds capable of suppressing PGE2 production in both human and murine cell lines, with IC50 values in the sub-micromolar to low-micromolar range. nih.gov

Table 1: In Vitro mPGES-1 Inhibition by Thiazole-Based Analogues This is an interactive table. You can sort and filter the data.

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| UT-11 | Human (SK-N-AS) | 0.10 | nih.gov |

| UT-11 | Murine (BV2) | 2.00 | nih.gov |

| Compound 19 | Human (SK-N-AS) | 0.43 | nih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleotides and amino acids, making it a critical target for antimicrobial and anticancer agents. nih.govsnv63.ru The inhibition of DHFR disrupts DNA replication and leads to cell death. nih.gov Several heterocyclic compounds containing thiazole moieties have been explored as DHFR inhibitors. nih.govresearchgate.net

Specifically, research into thiophenyl-pyrazolyl-thiazole hybrids has identified compounds with potential as DHFR inhibitors. nih.gov These complex heterocyclic systems are designed to interact with key amino acid residues within the enzyme's active site. researchgate.net While various thiazole-containing compounds have been synthesized and evaluated for DHFR inhibition, with some showing IC50 values in the low micromolar range, information specifically detailing the dual inhibition of both DNA Gyrase and DHFR by this compound or its direct analogues is not extensively documented in the reviewed literature. nih.govresearchgate.net The focus has been primarily on the DHFR inhibitory activity of broader classes of thiazole derivatives. mdpi.com

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes activated in hyperglycemic conditions. nih.gov The accumulation of sorbitol, the product of aldose reductase activity, is linked to the pathogenesis of chronic diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov Therefore, aldose reductase inhibitors (ARIs) are a therapeutic strategy for preventing these complications. nih.gov

Derivatives containing a thienyl acetic acid scaffold have shown potent aldose reductase inhibitory activity. For example, (5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT) was identified as a novel and potent ARI. nih.gov In studies with streptozotocin-induced diabetic rats, administration of TAT led to significantly lower sorbitol levels in the sciatic nerve and erythrocytes, along with improvements in nerve conduction velocity and sciatic nerve blood flow. nih.gov Additionally, other research has focused on developing hybrids of 2,4-thiazolidinedione (B21345), a class of compounds known for antidiabetic properties, as aldose reductase inhibitors. nih.gov Some of these new thiazole-containing derivatives have exhibited potent AR inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the commercially available ARI, Epalrestat. nih.gov

Table 2: Aldose Reductase Inhibitory Activity of Selected Analogues This is an interactive table. You can sort and filter the data.

| Compound Class | Most Potent Analogue | IC50 (µM) | Source |

|---|---|---|---|

| Benzothiazole-tethered thiazolidine-2,4-dione | Compound 8b | 0.16 | nih.gov |

| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid | Compound 7l | 0.789 | mdpi.comresearchgate.net |

Immunomodulatory Effects on In Vitro Cell Responses

Thiazole derivatives have been shown to possess significant immunomodulatory properties. nih.gov A notable research analogue, [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole] acetic acid (tiprotimod), has been identified as a potent synthetic immunopotentiator. nih.gov In various experimental models, tiprotimod (B1197315) demonstrated the ability to stimulate both humoral and cell-mediated immune responses. nih.gov

In vitro and ex vivo studies have shown that treatment with tiprotimod results in a time and dose-dependent stimulation of macrophage activity. nih.gov Macrophages are key cells of the innate immune system, and their activation can lead to enhanced phagocytosis and killing of microorganisms. nih.gov Furthermore, tiprotimod was found to enhance the delayed-type hypersensitivity (DTH) response against sheep red blood cells and to stimulate the humoral immune response against antigens like Tetanus toxoid and heat-killed E. coli. nih.gov These findings indicate that thiazole acetic acid derivatives can act as potent enhancers of the immune system. nih.gov The immunomodulatory effects of such compounds are often related to the activity of their metabolites, which can include extracellular polysaccharides and short-chain fatty acids that interact with immune cells. frontiersin.org

Other Exploratory Biological Activities

Beyond the specific activities detailed above, the chemical scaffolds related to this compound have been explored for other potential therapeutic applications. The inhibition of mPGES-1, as discussed previously, is intrinsically linked to anti-inflammatory activity. nih.govrsc.org

Furthermore, the investigation of related analogues as DHFR inhibitors has opened avenues for their potential use as anticancer agents. nih.govmdpi.com DHFR is a well-established target in oncology, and compounds that inhibit this enzyme can arrest the growth of cancer cells. mdpi.com Some novel thiazole derivatives have been evaluated against various human cancer cell lines and have demonstrated significant tumor growth inhibitory activities. nih.gov For example, certain thiadiazolyl-thio-quinazolin-4-ones, which contain a thiazole ring, were found to be potent DHFR inhibitors and showed lethal effects against ovarian cancer and melanoma cell lines. researchgate.net This suggests that the broader class of compounds to which this compound belongs may have potential applications in oncology, warranting further investigation.

Plant Growth Regulation Studies

The application of chemical compounds to regulate plant growth is a cornerstone of modern agriculture. Auxins are a class of plant hormones that play a crucial role in various growth processes, including cell division and root formation. phytotechlab.com Synthetic auxins are widely used in plant tissue culture and for enhancing crop yields. justia.com

Research into novel plant growth regulators has identified thiophene acetic acid (TAA) as a promising candidate. justia.com TAA is a structural component of this compound. Studies have surprisingly found that TAA can effectively enhance root and shoot formation and growth in plant explants, particularly in tomato cotyledon explants. justia.com It has also been shown to promote growth in whole plants. justia.com

The activity of TAA as a plant growth regulator is believed to be linked to the auxin response pathway in plants. justia.com It can be used in combination with other plant growth regulators, such as cytokinins like 6-benzylaminopurine (B1666704) (BAP), to achieve synergistic effects on plant development. justia.com The specific isomer of TAA, such as thiophene-2-acetic acid or thiophene-3-acetic acid, may influence its activity. justia.com

Given that this compound contains the thiophene acetic acid moiety, it is plausible that it may exhibit plant growth regulatory properties. However, dedicated studies on this specific compound are required to confirm and characterize such activity. The existing research on TAA provides a strong rationale for investigating the potential of this compound and its analogues as novel plant growth regulators.

Table 2: Plant Growth Regulatory Effects of Thiophene Acetic Acid (TAA)

| Compound | Plant Species | Observed Effects | Reference |

|---|---|---|---|

| Thiophene Acetic Acid (TAA) | Tomato (Lycopersicon esculentum) | Enhanced root and shoot formation and growth in explants. justia.com | justia.com |

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 Thien 2 Yl 1,3 Thiazol 4 Yl Acetic Acid Analogues

Influence of Substitutions on the Thiophene (B33073) Ring on Biological Activities

The thiophene ring, as a bioisostere of the benzene (B151609) ring, serves as a key aromatic and hydrophobic feature in many pharmacologically active compounds. researchgate.net Its substitution pattern significantly impacts the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing biological activity.

Research on related thiophene-thiazole hybrids has demonstrated that substitutions on the thiophene ring can drastically alter efficacy and selectivity for specific targets. For instance, in a series of 1,3-thiazolyl thiophene derivatives developed as sphingosine-1-phosphate (S1P₁) receptor agonists, the introduction of substituents on the thiophene ring was a key strategy. nih.gov While the parent compound in many series is often unsubstituted, systematic exploration has shown that adding small alkyl or halogen groups can modulate activity. Studies on pyrazolyl–thiazole (B1198619) derivatives of thiophene have also shown that the position and nature of substituents on the thiophene moiety can lead to enhanced antimicrobial and antioxidant activities. researchgate.net

The electronic nature of the substituent is a critical determinant of activity. Electron-withdrawing groups (e.g., halogens, nitro groups) can affect the pKa of the acetic acid moiety and alter the charge distribution across the heterocyclic system, potentially influencing interactions with receptor sites. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) can enhance hydrophobic interactions within a binding pocket.

| Compound Series | Thiophene Ring Substituent (R) | Observed Biological Activity Trend | Reference |

| Thiazolyl Thiophene S1P₁ Agonists | Unsubstituted, Methyl, Halogen | Potency and selectivity are sensitive to substitution, with specific patterns required for optimal receptor engagement. | nih.gov |

| Pyrazolyl-Thiazole Thiophenes | Various | Substituents influence antimicrobial and antioxidant efficacy. | researchgate.net |

| General Thiophene Derivatives | Electron-withdrawing vs. Electron-donating | Modulates electronic properties and binding interactions of the entire scaffold. | researchgate.net |

Impact of Modifications to the Thiazole Heterocycle on Activity Profiles

The 1,3-thiazole ring acts as a central, rigid scaffold connecting the thiophene ring and the acetic acid side chain. Its heteroatoms (nitrogen and sulfur) can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site. nih.govnih.gov Modifications to this ring, including the introduction of substituents or its replacement with bioisosteric alternatives, are pivotal in SAR studies.

The substitution points on the thiazole ring, particularly at the 2- and 5-positions, are common targets for chemical modification.

Position 2: Often bears an amino or substituted amino group, which can act as a crucial hydrogen bond donor or participate in polar interactions. In many synthetic schemes, this position is derived from thiourea (B124793) or a related synthon. researchgate.net

Position 5: This position can be substituted to explore additional binding pockets or to fine-tune the orientation of the acetic acid side chain. However, in some compound series, substitutions on the thiazole ring have been found to have a minimal impact on certain biological activities, such as antioxidant potential, suggesting its primary role may be structural. acs.org

The stability of the thiazole ring is also a key feature. In the development of S1P₁ agonists, a 1,3-thiazole ring was chosen to replace a 1,2,4-oxadiazole (B8745197) ring that was susceptible to metabolic degradation by enterobacteria, highlighting the thiazole's utility in improving drug-like properties. nih.gov

| Modification Strategy | Impact on Activity Profile | Example Context | Reference |

| Substitution at Position 2 | Modulates hydrogen bonding capacity and polarity. | General thiazole derivatives. | researchgate.net |

| Substitution at Position 5 | Can influence the orientation of other functional groups and explore deeper binding pockets. | Anticancer thiazole derivatives. | nih.gov |

| Bioisosteric Replacement | Replacement of thiazole with other heterocycles (e.g., oxadiazole, pyrazole) can alter metabolic stability and receptor selectivity. | S1P₁ Agonists. | nih.gov |

Significance of the Acetic Acid Moiety for Specific Receptor Interactions

The acetic acid moiety is a critical functional group that often dictates the specific interactions of a molecule with its biological target. As a carboxylic acid, it is typically ionized at physiological pH, forming a carboxylate anion. This anionic center is a potent hydrogen bond acceptor and can form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's binding site.

Studies on thiazole acetic acid derivatives have directly demonstrated the importance of this functional group for biological activity. In a study evaluating the cardiovascular effects of new thiazole acetic acid derivatives, the compound with a free carboxylic acid, 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetic acid (SMVA-10), produced distinct effects compared to its corresponding ethyl ester, ethyl 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetate (SMVA-60). nih.gov The esterification of the carboxylic acid removes its ability to ionize and act as a hydrogen bond donor, leading to a significant alteration in its pharmacological profile. nih.govresearchgate.net This strongly suggests that the acidic proton and/or the anionic carboxylate group is directly involved in a critical interaction with the target receptor.

Furthermore, the (2-amino-1,3-thiazol-4-yl)acetic acid substructure is a well-known component in medicinal chemistry, famously forming the side chain of several semi-synthetic cephalosporin (B10832234) antibiotics, where the carboxylic acid is essential for their mechanism of action. google.com

| Compound | Moiety | Role in Receptor Interaction | Biological Effect | Reference |

| SMVA-10 | Acetic Acid | Hydrogen bond donor/acceptor; forms ionic bonds. | Reduced developed tension in isolated rat hearts in the presence of acetylcholine. | nih.gov |

| SMVA-60 | Ethyl Acetate (B1210297) | Acts as a hydrogen bond acceptor only; cannot form ionic bonds. | Increased developed tension in isolated rat hearts in the presence of acetylcholine. | nih.gov |

Conformational Analysis and Elucidation of Bioactive Conformations

Computational chemistry techniques, such as Density Functional Theory (DFT) calculations and molecular docking simulations, are invaluable tools for elucidating these bioactive conformations. researchgate.net DFT calculations can determine the electronic properties and low-energy conformations of the molecule in isolation. researchgate.net Molecular docking studies then simulate the interaction of these conformations within the three-dimensional structure of a target protein, predicting the most favorable binding mode.

Key conformational parameters include:

Side Chain Orientation: The positioning of the acetic acid moiety relative to the heterocyclic rings. The specific orientation is crucial for placing the carboxylate group in the optimal position to interact with key receptor residues.

Studies on structurally related compounds have shown that specific, often non-planar, conformations are required for optimal activity, allowing the different pharmacophoric elements to engage with their respective subsites in the receptor simultaneously. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR data for (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid and its analogues, a general pharmacophore model can be proposed. nih.gov

The key pharmacophoric elements of this scaffold are:

Anionic/Hydrogen Bond Acceptor Center: The carboxylate group of the acetic acid moiety is arguably the most critical feature, capable of forming strong ionic and hydrogen bonds.

Hydrogen Bond Donor: The proton of the carboxylic acid (when not ionized) can act as a hydrogen bond donor. Other positions, such as an amino group frequently found at the 2-position of the thiazole, also serve as important hydrogen bond donor sites.

Aromatic/Hydrophobic Regions: The thiophene ring provides a distinct hydrophobic and aromatic region that can engage in π-π stacking or hydrophobic interactions with the receptor. The thiazole ring also contributes to this feature.

Central Scaffold: The thiazole ring acts as a rigid linker that correctly orients the thiophene ring and the acetic acid side chain in three-dimensional space, ensuring the proper distance and geometry between the other pharmacophoric features.

Pharmacophore mapping approaches utilize computational software to align a set of active molecules and identify the common spatial arrangement of these essential features. nih.gov This resulting model is invaluable for designing new analogues with improved potency and for virtual screening of compound libraries to discover novel hits with different chemical backbones but the same essential pharmacophoric pattern.

Computational Chemistry and Molecular Modeling in 2 Thien 2 Yl 1,3 Thiazol 4 Yl Acetic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org In the context of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid and its derivatives, docking simulations are crucial for understanding how these ligands interact with the active sites of target proteins.

Research on related thiophene (B33073) and thiazole (B1198619) structures has demonstrated the utility of this approach. For instance, docking studies have been used to investigate the binding of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives to the enzyme dihydrofolate reductase (DHFR), a target in cancer therapy. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. physchemres.org

In a study focused on 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer, molecular docking was used to predict binding modes. nih.gov The simulations showed that the acetic acid moiety could form crucial interactions within the enzyme's active site. Similarly, docking studies on new thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors have helped rationalize their activity and selectivity. nih.gov The insights gained from these simulations are instrumental in designing new derivatives with improved affinity and specificity for their intended biological targets.

Table 1: Examples of Molecular Docking Studies on Related Thiazole and Thiophene Derivatives

| Compound Class | Target Protein | Key Findings from Docking |

|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Supported biological activity by predicting binding energy and interactions within the active site. nih.govresearchgate.net |

| 2-(thiophen-2-yl)acetic acid derivatives | Microsomal prostaglandin E synthase-1 (mPGES-1) | Identified suitable chemical platforms for developing potent inhibitors. nih.gov |

| Thiazole clubbed Pyridine Scaffolds | SARS-CoV-2 Main Protease (Mpro) | Determined non-bonding interactions and identified compounds with high binding energy. dntb.gov.ua |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized compounds, thus guiding the design of new, more effective molecules.

For scaffolds related to this compound, 2D and 3D-QSAR studies have been successfully applied. For example, a QSAR analysis of 2,4-disubstituted thiazole derivatives identified molecular connectivity and shape indices as key parameters for their antimicrobial activity. researchgate.net Such models help researchers understand which structural features, such as the presence of specific substituent groups, are critical for the desired biological effect. researchgate.net

In another study on thiazole derivatives as biofilm inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed. physchemres.org These models provided contour maps that visually represent regions where steric, electrostatic, or hydrophobic modifications would likely enhance or diminish the inhibitory activity. This detailed structural insight is invaluable for the rational design of new derivatives of this compound with optimized therapeutic potential. A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors also demonstrated a good correlation between the chemical structures and their inhibitory activity. laccei.org

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In drug discovery, DFT calculations are employed to determine a molecule's electronic properties, such as the distribution of electron density, and to predict its chemical reactivity. researchgate.netnih.gov

For compounds containing thiophene and thiazole rings, DFT studies provide insights into their stability, reactivity, and spectroscopic properties. mdpi.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com

DFT has been used to study various thiazole derivatives to understand their geometric and electronic properties. researchgate.net These calculations help in identifying the most reactive sites within the molecule, predicting how it might interact with a biological target, and rationalizing its observed biological activity. ekb.eg For example, DFT analysis can elucidate the energy profiles of different conformations of a molecule, helping to understand its preferred shape when interacting with a receptor. physchemres.org

Table 2: Key Electronic Properties Calculated by DFT for Thiophene/Thiazole Derivatives

| Property | Significance in Drug Design |

|---|---|

| HOMO Energy | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |

Virtual Screening Approaches for Novel Active Compounds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

In the search for new therapeutic agents based on the thiazole scaffold, virtual screening has been employed to identify promising candidates for further investigation. For instance, a virtual screening of synthesized thiazole derivatives was conducted to identify potential inhibitors of dTDP-rhamnose biosynthesis in M. tuberculosis. bohrium.comjddtonline.info This approach involves docking a large database of compounds into the active site of the target protein and ranking them based on their predicted binding affinity or other scoring functions.

Another study used a virtual fragment screening approach to identify 2-(thiophen-2-yl)acetic acid as a suitable platform for developing mPGES-1 inhibitors. nih.gov By screening smaller molecular fragments, researchers can identify core structures that bind effectively to the target. These fragments can then be elaborated into larger, more potent lead compounds. This strategy streamlines the hit-to-lead optimization process by focusing synthetic efforts on the most promising chemical scaffolds.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, providing a more dynamic and realistic view of the binding interactions compared to static docking poses. plos.org

For thiazole derivatives, MD simulations have been used to validate docking results and evaluate the stability of the ligand in the binding site. physchemres.org By simulating the complex in a solvated environment for periods typically ranging from nanoseconds to microseconds, researchers can observe how the ligand and protein adapt to each other. dntb.gov.uaplos.org These simulations can reveal important conformational changes in the protein upon ligand binding and provide detailed information about the persistence of key interactions, such as hydrogen bonds, over time. plos.org

The binding free energy of a ligand to its target can also be estimated from MD simulation trajectories, offering a more accurate prediction of binding affinity. physchemres.org This information is critical for ranking potential drug candidates and understanding the thermodynamic forces driving the binding event. Studies on various protein-ligand complexes have shown that MD simulations are essential for confirming the stability of predicted binding modes and for refining the understanding of the molecular recognition process. physchemres.orgfz-juelich.de

Future Research Directions and Translational Perspectives for 2 Thien 2 Yl 1,3 Thiazol 4 Yl Acetic Acid

Exploration of Advanced Synthetic Methodologies

The future synthesis of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid and its analogues will likely move beyond traditional methods like the Hantzsch thiazole (B1198619) synthesis, which often involves harsh conditions and hazardous reagents. semanticscholar.org The focus is shifting towards more efficient, sustainable, and versatile synthetic strategies.

Green Chemistry Approaches: Significant progress has been made in developing environmentally benign methods for thiazole synthesis that minimize waste and avoid toxic solvents. semanticscholar.orgbohrium.com Future exploration should adapt these "green" techniques, such as:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, increase yields, and reduce energy consumption. semanticscholar.orgbohrium.com

Use of Green Solvents and Catalysts: Employing water or polyethylene (B3416737) glycol (PEG) as solvents and using recyclable, eco-friendly catalysts like silica-supported tungstosilisic acid can significantly reduce the environmental impact of synthesis. nih.govnih.govsemanticscholar.orgnih.gov

Multi-component Reactions (MCRs): One-pot MCRs offer a powerful tool for rapidly generating a library of diverse analogues by combining three or more reactants in a single step, which is highly efficient for exploring structure-activity relationships (SAR). semanticscholar.orgresearchgate.net

Modern Catalytic Methods: Advanced catalytic systems can provide novel pathways to construct the thiophene-thiazole core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a robust method for functionalizing the thiophene (B33073) and thiazole rings with a wide variety of substituents, enabling precise structural modifications. researchgate.netnih.gov A variant of the Heck reaction has also been used to synthesize precursors for 5-substituted thiazoles containing a thienylmethyl group. rsc.org

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Microwave/Ultrasound Assistance | Rapid reaction times, higher yields, energy efficiency. semanticscholar.orgbohrium.com | Accelerate the core cyclization and subsequent functionalization steps. |

| Green Catalysts (e.g., TCsSB) | Reusable, biodegradable, mild reaction conditions. nih.gov | Catalyze the formation of the thiazole ring from precursors. |

| Multi-component Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. researchgate.net | Efficiently create diverse analogues for SAR studies. |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, precise C-C bond formation. researchgate.netnih.gov | Introduce diverse aryl or alkyl groups onto the core scaffold. |

Discovery of Novel Biological Targets and Mechanisms